(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoicacid
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Overview
Description
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-fluorobenzaldehyde and dimethylamine.
Reduction: The intermediate is then subjected to reduction conditions to form the desired (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid
- (2R)-2-(methylamino)-3-(2-fluorophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid
Uniqueness
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both dimethylamino and fluorophenyl groups
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
IHRSBMYRQHCVTJ-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
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